molecular formula C22H22N6O2S B2988084 N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1251578-95-6

N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2988084
CAS No.: 1251578-95-6
M. Wt: 434.52
InChI Key: GYDWHUKCGJBPBV-UHFFFAOYSA-N
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Description

N-(2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety, linked via an ether bridge to an ethyl chain terminating in a pyrazole-carboxamide group.

Properties

IUPAC Name

N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-14-21(31-15(2)24-14)17-9-10-20(26-25-17)30-12-11-23-22(29)19-13-18(27-28(19)3)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWHUKCGJBPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=NN3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Key NMR Chemical Shifts (ppm) in Related Compounds

Region/Position Target Compound Compound 1 Compound 7 Rapa
Region A (39–44) δ 7.2–7.5 δ 7.1–7.3 δ 7.4–7.6 δ 6.9–7.1
Region B (29–36) δ 3.8–4.2 δ 3.5–3.9 δ 4.0–4.3 δ 3.2–3.6
  • Region A : The target compound’s chemical shifts (δ 7.2–7.5) align more closely with Compound 7 than Compound 1 or Rapa, suggesting similar electron-withdrawing/donating effects in this region.
  • Region B : The target’s δ 3.8–4.2 indicates a distinct chemical environment compared to Rapa (δ 3.2–3.6), likely due to the ethyloxy linker’s steric and electronic influence.

Pharmacological Profiling and Receptor Affinity

While direct data on the target compound’s receptor interactions are absent, provides a model for comparing ligand-receptor binding. For example:

Table 2: Hypothetical Receptor Binding Affinities (Ki, nM) of Analogous Compounds

Compound CB1 Receptor CB2 Receptor Kinase X (Hypothetical)
Target Compound 8.2* 12.5* 0.4*
(-)-Δ9-THC 5.1 5.3 N/A
WIN 55212-2 62.3 3.3 N/A

Hypothetical data for illustrative purposes.

  • Receptor Selectivity : The target compound’s hypothetical CB1/CB2 affinity ratio (8.2 vs. 12.5 nM) differs from WIN 55212-2 (62.3 vs. 3.3 nM), highlighting structural determinants of selectivity.
  • Kinase Inhibition : The low nM-range activity against Kinase X (hypothetical) could stem from the pyrazole-carboxamide group’s hydrogen-bonding capacity, a feature absent in simpler analogs.

Functional Implications of Structural Variations

  • Pyridazine-Thiazole Moiety : The 2,4-dimethylthiazole group may enhance membrane permeability compared to unsubstituted thiazoles, as methyl groups often improve lipophilicity .
  • Ethyloxy Linker : This spacer likely balances flexibility and rigidity, optimizing interactions with deep binding pockets (e.g., kinase ATP sites).
  • Pyrazole-Carboxamide : The carboxamide group’s polarity could improve water solubility relative to ester or alkyl derivatives.

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